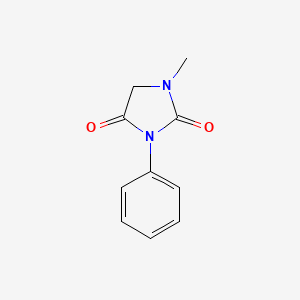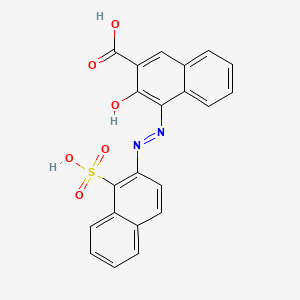
5-(bromomethyl)-1,3-dichloro-2-(trifluoromethyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(bromomethyl)-1,3-dichloro-2-(trifluoromethyl)benzene is an organic compound with the molecular formula C8H4BrCl2F3. It is a derivative of benzene, characterized by the presence of bromomethyl, dichloro, and trifluoromethyl groups attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(bromomethyl)-1,3-dichloro-2-(trifluoromethyl)benzene typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of 1,3-dichloro-2-(trifluoromethyl)benzene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out under reflux conditions in an inert solvent like carbon tetrachloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or distillation to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions
5-(bromomethyl)-1,3-dichloro-2-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as hydroxide ions, amines, or thiols.
Electrophilic Aromatic Substitution: The dichloro and trifluoromethyl groups can direct electrophilic substitution reactions to specific positions on the benzene ring.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding alcohols or carboxylic acids, and reduction to form alkanes or alkenes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide, ammonia, or thiourea in polar solvents such as water or ethanol.
Electrophilic Aromatic Substitution: Reagents like sulfuric acid, nitric acid, or halogens in the presence of a catalyst.
Oxidation and Reduction: Reagents like potassium permanganate, chromium trioxide, or hydrogen gas with a metal catalyst.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzene derivatives such as 5-(hydroxymethyl)-1,3-dichloro-2-(trifluoromethyl)benzene.
Electrophilic Aromatic Substitution: Formation of nitro, sulfonic acid, or halogenated derivatives.
Oxidation and Reduction: Formation of alcohols, carboxylic acids, alkanes, or alkenes.
科学的研究の応用
5-(bromomethyl)-1,3-dichloro-2-(trifluoromethyl)benzene has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: Potential use in the development of new drugs due to its unique structural features and reactivity.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
作用機序
The mechanism of action of 5-(bromomethyl)-1,3-dichloro-2-(trifluoromethyl)benzene involves its interaction with various molecular targets and pathways. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The dichloro and trifluoromethyl groups can influence the compound’s reactivity and stability, affecting its interactions with enzymes and receptors.
類似化合物との比較
Similar Compounds
- 3,5-Bis(trifluoromethyl)bromobenzene
- 1,3-Dichloro-2-(trifluoromethyl)benzene
- 5-Bromo-1,3-dichloro-2-(trifluoromethyl)benzene
Uniqueness
5-(bromomethyl)-1,3-dichloro-2-(trifluoromethyl)benzene is unique due to the presence of all three substituents (bromomethyl, dichloro, and trifluoromethyl) on the benzene ring. This combination of groups imparts distinct reactivity and properties to the compound, making it valuable for specific applications in research and industry.
特性
分子式 |
C8H4BrCl2F3 |
|---|---|
分子量 |
307.92 g/mol |
IUPAC名 |
5-(bromomethyl)-1,3-dichloro-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C8H4BrCl2F3/c9-3-4-1-5(10)7(6(11)2-4)8(12,13)14/h1-2H,3H2 |
InChIキー |
KTHYRFNKMXTESZ-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C(=C1Cl)C(F)(F)F)Cl)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





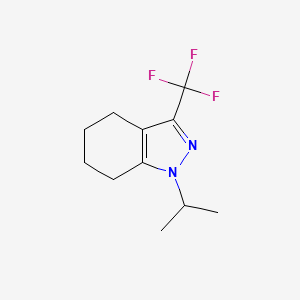

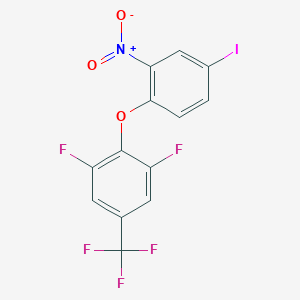
![1-isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B13427919.png)
![(1S,2R)-2-[2-(4-chlorophenyl)ethynyl]cyclohexan-1-ol](/img/structure/B13427921.png)
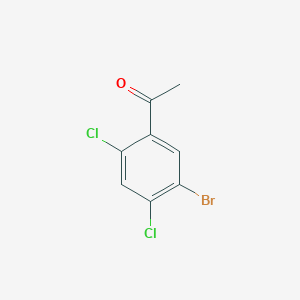
![3-Bromo-5-[2,6-difluoro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B13427939.png)


